REACTION_CXSMILES
|
[CH:1]1([C:4](Cl)=[O:5])[CH2:3][CH2:2]1.C(OCC1N(C[C:25]2([OH:31])[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]2)C2C3C=CC=CC=3N=CC=2N=1)C.C(N(CC)CC)C>ClCCl>[CH:1]1([C:4]([N:28]2[CH2:29][CH2:30][CH:25]([OH:31])[CH2:26][CH2:27]2)=[O:5])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0.84 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)Cl
|
Name
|
4-[(2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)methyl]piperidin-4-ol
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)OCC=1N(C2=C(C=NC=3C=CC=CC23)N1)CC1(CCNCC1)O
|
Name
|
|
Quantity
|
1.47 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
After 2 hours the reaction mixture was washed with water
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel eluting with 90/10 dichloromethane/methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(=O)N1CCC(CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |